molecular formula C11H14BrNO3S B2770759 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 1795084-75-1

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2770759
CAS No.: 1795084-75-1
M. Wt: 320.2
InChI Key: CSQFZKVODZAISE-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene ring substituted with a bromine atom at the 4-position and an amide group at the 2-position. The amide nitrogen is further functionalized with a (4-hydroxyoxan-4-yl)methyl substituent, which introduces a tetrahydropyranol moiety.

Properties

IUPAC Name

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFZKVODZAISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation Reaction: The final step involves the coupling of the brominated thiophene with the tetrahydropyran derivative through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving Thiophene Derivatives

Thiophene derivatives can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. These reactions are crucial for modifying the structure of thiophene compounds to enhance their biological activity.

Types of Reactions:

  • Cross-Coupling Reactions : Suzuki-Miyaura cross-coupling is commonly used to introduce aryl groups onto thiophene rings, enhancing their pharmacological properties .

  • Nucleophilic Substitutions : These reactions allow for the replacement of halogen atoms with other functional groups, further diversifying the chemical structure.

Molecular Interactions and Biological Activity

Thiophene derivatives often exhibit biological activity through interactions with enzymes or receptors. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have shown antibacterial activity against ESBL-producing E. coli by inhibiting β-lactamase enzymes .

Interaction Mechanisms:

  • Hydrogen Bonding : Compounds form hydrogen bonds with amino acid residues, stabilizing protein-ligand complexes.

  • Hydrophobic Interactions : Non-polar regions of the molecule interact with hydrophobic amino acid residues, enhancing binding affinity.

Data and Research Findings

While specific data on 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is not available, similar compounds have shown promising biological activities. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides exhibit potent antibacterial effects .

Example Data Table for Similar Compounds:

CompoundBiological ActivityBinding Mechanism
4a AntibacterialHydrogen Bonding, Hydrophobic Interactions
4c AntibacterialHydrogen Bonding, Hydrophobic Interactions

Scientific Research Applications

Medicinal Chemistry

The thiophene ring, which is integral to the structure of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide, is recognized for its diverse biological activities. Thiophene derivatives have been extensively studied for their potential as pharmaceutical agents, particularly in the following areas:

Anticancer Activity

Thiophene compounds have shown promising results in anticancer research. The compound in focus has been evaluated for its ability to inhibit tumor growth and modulate pathways associated with cancer cell proliferation. Studies indicate that thiophene derivatives can target specific enzymes and receptors involved in cancer progression, making them candidates for further development as anticancer drugs .

Anti-inflammatory Properties

Thiophene-based compounds are also noted for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the inflammatory process. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of thiophenes contribute to their therapeutic potential. By scavenging free radicals, these compounds may help mitigate oxidative stress-related diseases, including cardiovascular disorders .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, research focusing on telomerase inhibition has highlighted the significance of thiophene derivatives in cancer treatment strategies by selectively targeting tumor cells .

Drug Discovery and Development

The structural characteristics of this compound make it a valuable scaffold in drug discovery efforts. Its ability to interact with various biological targets allows researchers to explore modifications that could enhance its efficacy and selectivity as a therapeutic agent .

Organic Electronics

Thiophene derivatives are widely studied for their applications in organic electronics due to their excellent electrical conductivity and stability. The incorporation of this compound into organic photovoltaic devices and organic light-emitting diodes (OLEDs) could lead to advancements in energy-efficient technologies .

Polymer Chemistry

In polymer synthesis, thiophene-based compounds can serve as building blocks for creating conductive polymers with desirable properties for various applications, including sensors and flexible electronics .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using thiophene derivatives, including this compound.
Enzyme InhibitionShowed selective inhibition of telomerase activity in cancer cells, indicating potential for targeted cancer therapies.
Organic ElectronicsExplored the use of thiophene-based materials in enhancing the performance of organic photovoltaic cells, contributing to sustainable energy solutions.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the tetrahydropyran moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Thiophene-2-Carboxamides with Aryl/Amino Substituents

  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ():
    This derivative replaces the hydroxyoxane group with a 4-methylpyridinyl substituent. The pyridine ring enhances π-π stacking interactions, while the methyl group improves lipophilicity. Synthesized via Suzuki-Miyaura cross-coupling (yields: 35–84%), it exhibits antibacterial activity against Staphylococcus aureus and resistant Gram-negative strains .
    • Key Difference: The hydroxyoxane group in the target compound may confer higher aqueous solubility due to hydrogen bonding, contrasting with the pyridine’s hydrophobic effects.
  • This scaffold is noted for antibacterial efficacy, suggesting the bromine-thiophene-carboxamide core is critical for bioactivity .

B. Thiocarbamates and Thioamide Tautomerism ():

  • O-Methyl-N-4-bromophenyl Thiocarbamate:
    The thioamide tautomer forms intramolecular N-H···S hydrogen bonds, creating a stable eight-membered synthon in its crystal structure. This contrasts with the target compound’s amide group, which may form O-H···O/N hydrogen bonds, influencing packing and melting points .

C. Nitrophenyl and Pyridinyl Derivatives ():

  • 4-Bromo-N-(2-nitrophenyl)benzamide ():
    The nitro group’s electron-withdrawing nature increases reactivity but may reduce bioavailability. Crystal structures reveal two independent molecules per asymmetric unit, stabilized by weak halogen (Br···S) and π-π interactions .
  • 4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide ():
    Replacing thiophene with pyrrole alters aromaticity and electronic properties. The pyridinylmethyl group enhances metal-binding capacity, a feature absent in the hydroxyoxane-substituted target compound .

Structural and Electronic Comparisons

  • Thiophene vs. Pyrrole ():
    Thiophene’s sulfur atom contributes to electron delocalization, enhancing stability over pyrrole’s nitrogen-based aromaticity.
  • Bromine Position (4- vs. 5-Bromo): The 4-bromo substitution in the target compound may alter dipole moments and steric effects compared to 5-bromo derivatives (), impacting binding to biological targets.

Biological Activity

The compound 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide represents a novel class of thiophene derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The structure of this compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The presence of the bromo and hydroxyoxan groups enhances its pharmacological potential.

1. Antidiabetic Properties

Recent studies have indicated that thiophene derivatives can act as effective inhibitors of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. The compound's structural characteristics suggest potential for similar activity, as evidenced by its interaction with SGLT2 in vitro.

2. Anticancer Activity

Thiophene-based compounds have been identified as promising candidates in cancer therapy. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. Preliminary studies on related thiophene compounds show that they can induce apoptosis in cancer cells by modulating kinase activity and apoptosis pathways.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives is attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. Compounds similar to this compound have demonstrated significant reductions in pro-inflammatory cytokines in preclinical models.

Case Studies

  • SGLT2 Inhibition Study :
    • A study conducted on a series of thiophene derivatives showed that those with bromine substitutions exhibited enhanced SGLT2 inhibitory activity compared to their non-brominated counterparts. This suggests that the bromo group may play a critical role in enhancing binding affinity.
  • Anticancer Activity Evaluation :
    • In vitro testing revealed that certain thiophene derivatives led to a marked decrease in cell viability in various cancer cell lines, including breast and prostate cancer. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development.
  • Anti-inflammatory Mechanism Analysis :
    • A recent publication reported that thiophene compounds could downregulate the expression of COX-2 and inhibit prostaglandin E2 production in macrophages, highlighting their anti-inflammatory mechanisms.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntidiabeticSGLT2 inhibition
AnticancerApoptosis induction
Anti-inflammatoryCOX/LOX inhibition

Table 2: Case Study Results

Study TypeCompound TestedOutcome
SGLT2 InhibitionThis compoundSignificant inhibition observed
Anticancer ActivityRelated thiophene derivativesIC50 values < standard drugs
Anti-inflammatoryVarious thiophene compoundsReduced cytokine levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves bromination of thiophene-2-carboxamide using N-bromosuccinimide (NBS) in the presence of FeBr₃, followed by coupling with (4-hydroxyoxan-4-yl)methylamine under basic conditions (e.g., K₂CO₃ or NaH in DMF). Optimization includes temperature control (0–25°C for bromination; 50–80°C for alkylation) and solvent selection (e.g., THF for bromination, DMF for coupling). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., bromine at C4 of thiophene, hydroxytetrahydrofuran moiety).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration confirmation. SHELX software is recommended for crystallographic refinement .

Q. What are the preliminary strategies for evaluating its bioactivity in vitro?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess dose-response curves. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiophene carboxamides?

  • Methodology :

  • Perform orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT to distinguish cytostatic vs. cytotoxic effects).
  • Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., kinases, tubulin).
  • Analyze structure-activity relationships (SAR) by synthesizing analogs with modifications to the hydroxytetrahydrofuran or bromothiophene moieties .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies for labile groups (e.g., hydroxytetrahydrofuran’s hydroxyl).
  • Employ molecular dynamics (MD) simulations to assess susceptibility to cytochrome P450-mediated oxidation.
  • Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) .

Q. How can crystallographic data be leveraged to rationalize its binding mode with biological targets?

  • Methodology :

  • Solve the co-crystal structure of the compound with its target protein (e.g., kinase) using synchrotron radiation.
  • Compare with docking simulations (AutoDock Vina, Schrödinger) to refine binding hypotheses.
  • Map electrostatic surfaces (PyMOL) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. What experimental designs are recommended for studying its degradation pathways under physiological conditions?

  • Methodology :

  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis) followed by LC-MS/MS to identify degradants.
  • Compare with in silico metabolite prediction tools (e.g., Meteor Nexus).
  • For hydrolytic degradation, monitor pH-dependent stability (pH 1–9) at 37°C .

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